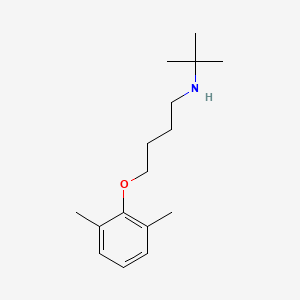![molecular formula C19H17N5O7S B4957098 4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide is not fully understood. However, it has been suggested that this compound inhibits protein kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of target proteins. This inhibition of protein kinases can lead to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including PI3K, AKT, and mTOR. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to induce the expression of pro-apoptotic genes and suppress the expression of anti-apoptotic genes in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide in lab experiments is its potential as a fluorescent probe in biological imaging. This compound has been shown to have a high quantum yield, making it a useful tool for imaging biological structures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide. One direction is to further study its potential as an inhibitor of protein kinases. This compound has shown promising results in inhibiting the activity of various protein kinases, and further research could lead to the development of more potent inhibitors. Another direction is to study its potential as a fluorescent probe in biological imaging. This compound has shown potential as a tool for imaging biological structures, and further research could lead to the development of more advanced imaging techniques. Finally, research could be conducted to study the potential side effects of this compound, as well as its potential for drug development.
Synthesis Methods
4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with pyrimidine-2-amine to obtain 4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in signal transduction pathways. This compound has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S/c1-30-16-10-14(15(24(26)27)11-17(16)31-2)18(25)22-12-4-6-13(7-5-12)32(28,29)23-19-20-8-3-9-21-19/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABUFSOETYUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4957030.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)
![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)